2,4,8-triamino-5-(3-bromophenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
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Overview
Description
2,4,8-triamino-5-(3-bromophenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile is a complex organic compound with a molecular formula of C19H14BrN5O and a molecular weight of 408.26 g/mol . This compound is characterized by its unique structure, which includes a chromeno-pyridine core and multiple amino groups, making it a valuable molecule in various scientific research fields.
Preparation Methods
The synthesis of 2,4,8-triamino-5-(3-bromophenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile typically involves multi-step reactions. One efficient method includes a one-pot multicomponent reaction, which combines 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, and 4-hydroxycoumarin . This method is advantageous due to its high yields (65-98%), absence of a metal catalyst, and simple workup procedure.
Chemical Reactions Analysis
2,4,8-triamino-5-(3-bromophenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures.
Scientific Research Applications
2,4,8-triamino-5-(3-bromophenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,4,8-triamino-5-(3-bromophenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The bromophenyl group can interact with hydrophobic pockets in receptors, affecting receptor function and signaling pathways.
Comparison with Similar Compounds
Similar compounds to 2,4,8-triamino-5-(3-bromophenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile include:
2,4,6-triamino-1,3,5-triazine: Known for its use in the synthesis of melamine resins.
2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitriles: These compounds share a similar pyrano structure and are used in medicinal chemistry.
The uniqueness of this compound lies in its combination of a chromeno-pyridine core with multiple amino groups and a bromophenyl substituent, which provides a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C19H14BrN5O |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
2,4,8-triamino-5-(3-bromophenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H14BrN5O/c20-10-3-1-2-9(6-10)15-12-5-4-11(22)7-14(12)26-19-16(15)17(23)13(8-21)18(24)25-19/h1-7,15H,22H2,(H4,23,24,25) |
InChI Key |
IEWZFCVDXFIQOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C3=C(C=C(C=C3)N)OC4=C2C(=C(C(=N4)N)C#N)N |
Origin of Product |
United States |
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